2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a complex organic compound that features a unique structure combining an oxazole ring with a diphenylpentene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the allylation of alcohols using allylsilanes under the catalysis of rare-earth-metal triflates, such as Scandium triflate (Sc(OTf)3). This reaction is carried out under mild and neutral conditions, often in solvents like nitromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst in various reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-thiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-imidazole: Similar structure but contains a nitrogen atom instead of an oxygen atom in the ring.
Uniqueness
The uniqueness of 2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for unique interactions and reactivity compared to its similar compounds.
Properties
CAS No. |
61025-24-9 |
---|---|
Molecular Formula |
C22H25NO |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(2,4-diphenylpent-4-enyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C22H25NO/c1-17(18-10-6-4-7-11-18)14-20(19-12-8-5-9-13-19)15-21-23-22(2,3)16-24-21/h4-13,20H,1,14-16H2,2-3H3 |
InChI Key |
WVEJZMSDWRRCDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)CC(CC(=C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.